

Validating the Specificity of NIBR-LTSi for LATS Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NIBR-LTSi

Cat. No.: B15603443

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For researchers and drug development professionals investigating the Hippo signaling pathway, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of the LATS kinase inhibitor **NIBR-LTSi** with other known LATS inhibitors, focusing on experimental data to validate its specificity.

Executive Summary

NIBR-LTSi is a potent and selective inhibitor of LATS kinases, key regulators of the Hippo signaling pathway.^{[1][2][3]} This guide summarizes its performance against other LATS inhibitors, presents detailed experimental protocols for validation, and provides visual diagrams of the relevant biological pathway and experimental workflows.

Comparison of LATS Kinase Inhibitors

The following table summarizes the reported biochemical potency of **NIBR-LTSi** and other commercially available LATS kinase inhibitors. **NIBR-LTSi** demonstrates high potency for LATS kinases.

Inhibitor	LATS1 IC50 (nM)	LATS2 IC50 (nM)	Other Notable Targets / Cellular Potency	Reference
NIBR-LTSi	1.4	1.4	Reduces pYAP levels with an IC50 of 2.16 μ M in JHH5 cells.	[1] [4]
TRULI	0.2	0.2	Prevents YAP phosphorylation with an EC50 of 510 nM.	
TDI-011536	0.76 (at 2mM ATP)	Not specified	Prevents YAP phosphorylation with an EC50 of 10 nM.	
GA-017	4.10	3.92	Competitively inhibits LATS1/2 against ATP with Ki values of 0.58 nM and 0.25 nM, respectively.	

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity across the human kinome. While touted as highly selective, comprehensive head-to-head kinome scan data for all inhibitors is not always publicly available in a standardized format. Based on available data and publications, a representative selectivity profile is presented below. A lower S-score indicates higher selectivity.

Inhibitor	Selectivity Score (S10 @ 1µM)	Key Off-Target Families Inhibited (>90% inhibition @ 1µM)	Reference
NIBR-LTSi	0.03	Aurora Kinase Family	Assumed from primary publication
GA-017	0.05	ROCK, DMPK	
TRULI	Not Reported	Reported to have >30 off-target kinases	

Experimental Protocols

To validate the specificity and efficacy of **NIBR-LTSi**, several key experiments are typically performed. Detailed methodologies are provided below.

In Vitro LATS Kinase Assay

This assay directly measures the ability of an inhibitor to block LATS kinase activity.

Materials:

- Recombinant human LATS1/2 enzyme
- YAP protein or a peptide substrate (e.g., a peptide containing the LATS phosphorylation motif)
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **NIBR-LTSi** and other inhibitors
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

- Prepare serial dilutions of **NIBR-LTSi** and other test compounds.
- In a 96-well plate, add the LATS kinase, the YAP substrate, and the kinase buffer.
- Add the diluted inhibitors to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
- Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Assay for YAP Phosphorylation (Western Blot)

This experiment assesses the inhibitor's ability to block LATS-mediated YAP phosphorylation in a cellular context.

Materials:

- Human cell line expressing LATS and YAP (e.g., HEK293T, JHH5)
- **NIBR-LTSi**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH (loading control)
- Secondary HRP-conjugated antibodies
- Chemiluminescent substrate

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with varying concentrations of **NIBR-LTSi** for 2-4 hours.

- Lyse the cells and quantify total protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash and incubate with secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of phosphorylated YAP to total YAP.

3D Organoid Formation Assay

This assay evaluates the functional consequence of LATS inhibition on stem cell proliferation and differentiation.

Materials:

- Primary mouse or human intestinal stem cells
- Matrigel
- IntestiCult™ Organoid Growth Medium (STEMCELL Technologies) or similar
- **NIBR-LTSi**

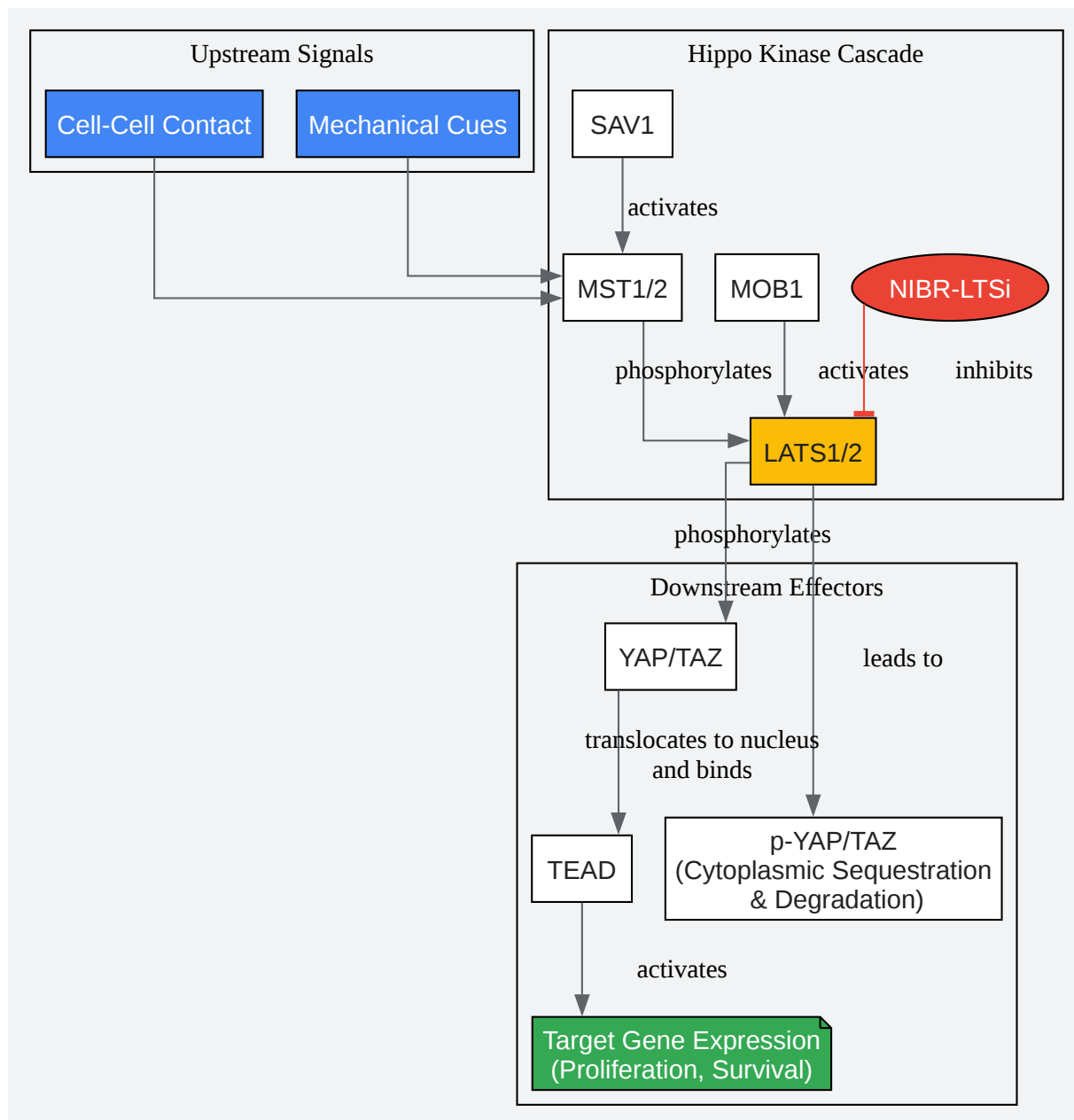
Procedure:

- Isolate intestinal crypts containing stem cells.
- Embed the crypts in Matrigel in a 24-well plate.
- Overlay with organoid growth medium containing different concentrations of **NIBR-LTSi**.
- Culture the organoids for 7-10 days, replacing the medium every 2-3 days.
- Monitor organoid formation and growth using brightfield microscopy.

- Organoids can be fixed, sectioned, and stained for markers of proliferation (e.g., Ki67) and differentiation.

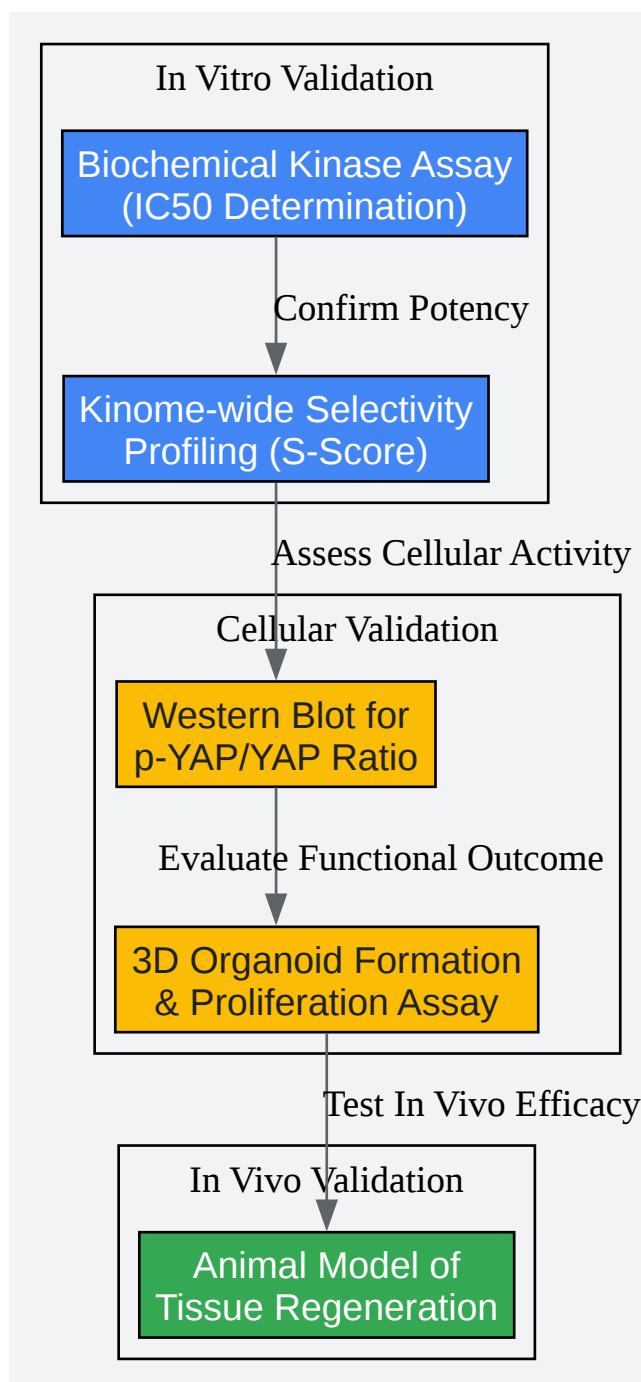
Visualizing Key Processes

To further clarify the mechanisms and workflows, the following diagrams are provided.



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Caption: The Hippo Signaling Pathway and the inhibitory action of **NIBR-LTSi** on LATS kinases.



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Caption: A typical experimental workflow for validating the specificity and efficacy of a LATS kinase inhibitor.

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- To cite this document: BenchChem. [Validating the Specificity of NIBR-LTSi for LATS Kinases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603443#validating-the-specificity-of-nibr-ltsi-for-lats-kinases]

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